Cas no 87039-48-3 (6-Methoxy-5-nitroquinazoline)
6-Methoxy-5-nitroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxy-5-nitroquinazoline
- 6-methoxy-5-nitro-quinazoline
- 87039-48-3
- FT-0723220
- DTXSID60520118
- G81716
- DB-076818
-
- Inchi: 1S/C9H7N3O3/c1-15-8-3-2-7-6(4-10-5-11-7)9(8)12(13)14/h2-5H,1H3
- InChI Key: CNDJORSHNJUFTO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(=CN=CN=2)C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 205.04900
- Monoisotopic Mass: 205.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 80.8Ų
Experimental Properties
- PSA: 80.83000
- LogP: 2.06980
6-Methoxy-5-nitroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM142342-1g |
6-methoxy-5-nitroquinazoline |
87039-48-3 | 95% | 1g |
$660 | 2021-08-05 | |
| Chemenu | CM142342-1g |
6-methoxy-5-nitroquinazoline |
87039-48-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A189011275-1g |
6-Methoxy-5-nitroquinazoline |
87039-48-3 | 95% | 1g |
$607.76 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744692-1g |
6-Methoxy-5-nitroquinazoline |
87039-48-3 | 98% | 1g |
¥5114.00 | 2024-04-27 |
6-Methoxy-5-nitroquinazoline Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 6-Methoxy-5-nitroquinazoline
Introduction to 6-Methoxy-5-nitroquinazoline (CAS No. 87039-48-3) in Modern Chemical Biology and Medicinal Chemistry
6-Methoxy-5-nitroquinazoline, identified by the chemical identifier CAS No. 87039-48-3, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising biological activities. This compound belongs to the quinazoline family, a class of molecules widely recognized for their role in drug discovery and development. The presence of both methoxy and nitro functional groups in its structure imparts unique reactivity and potential pharmacological properties, making it a valuable scaffold for synthetic modifications and therapeutic applications.
The quinazoline core is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, which serves as a privileged structure in medicinal chemistry. The nitro group at the 5-position and the methoxy group at the 6-position of the quinazoline ring contribute to the compound's electronic properties and influence its interactions with biological targets. These functional groups are particularly important for modulating the compound's solubility, lipophilicity, and binding affinity to enzymes and receptors.
In recent years, 6-Methoxy-5-nitroquinazoline has been extensively studied for its potential applications in pharmaceutical research. The nitro group can be reduced to an amine, introducing a reactive site for further chemical transformations such as coupling reactions or derivatization. This reactivity makes it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. Additionally, the methoxy group can participate in various electronic and steric interactions, influencing the compound's overall pharmacokinetic profile.
One of the most compelling aspects of 6-Methoxy-5-nitroquinazoline is its reported biological activity. Preclinical studies have suggested that this compound exhibits inhibitory effects on certain kinases and other enzymes implicated in cancer progression. The quinazoline scaffold is well-documented for its role in developing kinase inhibitors, which are among the most successful classes of anticancer drugs on the market today. The nitro and methoxy substituents may enhance binding interactions with target proteins by optimizing hydrogen bonding networks or hydrophobic contacts.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel quinazoline derivatives. By leveraging molecular docking simulations, researchers can predict how 6-Methoxy-5-nitroquinazoline interacts with specific protein targets, allowing for rational design of analogs with improved potency and selectivity. These computational approaches have accelerated the discovery process, enabling rapid identification of lead compounds for further optimization.
The synthesis of 6-Methoxy-5-nitroquinazoline typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nitration followed by methylation or vice versa, depending on the desired regioselectivity. Advances in green chemistry principles have also led to more sustainable synthetic methodologies, reducing waste and improving yields while maintaining high purity standards essential for pharmaceutical applications.
Another area of interest is the exploration of 6-Methoxy-5-nitroquinazoline as a building block for drug candidates targeting infectious diseases. Emerging evidence suggests that quinazoline derivatives can exhibit broad-spectrum antimicrobial properties by interfering with essential bacterial or viral processes. The structural flexibility offered by the nitro and methoxy groups allows for fine-tuning of interactions with microbial enzymes, making this compound a promising candidate for developing novel antiviral or antibacterial agents.
The pharmacological potential of 6-Methoxy-5-nitroquinazoline extends beyond oncology and infectious diseases. Researchers are investigating its potential role in neurodegenerative disorders, where quinazoline-based compounds have shown promise in preclinical models by modulating neurotransmitter systems or inhibiting pathological protein aggregation. The ability to modify both functional groups provides a rich palette for designing molecules with specific therapeutic profiles tailored to complex neurological conditions.
In conclusion, 6-Methoxy-5-nitroquinazoline (CAS No. 87039-48-3) represents a fascinating example of how structural features can be leveraged to develop biologically active compounds with therapeutic potential. Its versatility as a scaffold for medicinal chemistry innovation underscores its importance in ongoing research efforts aimed at addressing unmet medical needs across multiple disease areas. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like 6-Methoxy-5-nitroquinazoline will undoubtedly play a crucial role in shaping the future of drug discovery.
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